molecular formula C9H10BrNO3 B13216154 5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid

5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13216154
M. Wt: 260.08 g/mol
InChI Key: MQHWBOPEQCVHHL-UHFFFAOYSA-N
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Description

5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid is a chemical compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid typically involves the bromination of a suitable precursor, followed by cyclization and oxidation steps. The reaction conditions often require the use of bromine or a brominating agent, a suitable solvent, and controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions, followed by purification steps such as crystallization or chromatography to isolate the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents.

    Substitution: Replacement of the bromine atom with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized pyridine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the dihydropyridine ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid: Lacks the bromine atom, which may result in different biological activities.

    5-Chloro-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological properties.

    5-Fluoro-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid: The presence of a fluorine atom may enhance its stability and biological activity.

Uniqueness

The presence of the bromine atom in 5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid imparts unique reactivity and biological properties compared to its analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s interactions with biological targets and its overall pharmacokinetic profile.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

5-bromo-2-oxo-1-propan-2-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C9H10BrNO3/c1-5(2)11-4-6(10)3-7(8(11)12)9(13)14/h3-5H,1-2H3,(H,13,14)

InChI Key

MQHWBOPEQCVHHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=C(C1=O)C(=O)O)Br

Origin of Product

United States

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